molecular formula C9H9ClO3 B182470 Methyl 3-chloro-4-methoxybenzoate CAS No. 37908-98-8

Methyl 3-chloro-4-methoxybenzoate

Cat. No.: B182470
CAS No.: 37908-98-8
M. Wt: 200.62 g/mol
InChI Key: PINQDVFQCCFACD-UHFFFAOYSA-N
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Description

Methyl 3-chloro-4-methoxybenzoate is an organic compound with the molecular formula C9H9ClO3 and a molecular weight of 200.62 g/mol . It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl group, and the benzene ring is substituted with a chlorine atom at the 3-position and a methoxy group at the 4-position. This compound is used in various chemical syntheses and has applications in different scientific fields.

Safety and Hazards

The safety data sheet for “Methyl 3-chloro-4-methoxybenzoate” suggests that it should be handled with care. Contact with skin and eyes should be avoided, and it should not be inhaled . In case of accidental release, it is recommended to use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition .

Mechanism of Action

Target of Action

Methyl 3-chloro-4-methoxybenzoate is a semiochemical that primarily targets the Ixodes ricinus males . These are a species of hard ticks that are known to be vectors for various diseases. The compound is emitted exclusively by engorged females of the species .

Mode of Action

The compound interacts with the males of the Ixodes ricinus species, influencing their copulatory behavior . Specifically, it has a copulation inhibiting effect on the males . This suggests that the compound might be acting as a kind of pheromone, influencing and modifying the behavior of the ticks .

Biochemical Pathways

It is known that animals produce semiochemicals, substances that influence and modify their behavior . Depending on the effect, they are further categorized as pheromones, allomones, or kairomones . Given its effects, it is likely that this compound fits into one of these categories.

Pharmacokinetics

The compound’s molecular weight is 200623 , which could influence its bioavailability and pharmacokinetic properties.

Result of Action

The primary result of the action of this compound is the inhibition of copulation in Ixodes ricinus males . In Y-tube experiments, the synthetic analogue of this compound attracted males in only 25.6% of tests, whereas it repelled them in 74.4% of cases . The number of contacts between males and unengorged females treated with this compound decreases significantly compared to a control .

Action Environment

It is worth noting that the compound is used by engorged females of the ixodes ricinus species , suggesting that its action might be influenced by the physiological state of the ticks

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-chloro-4-methoxybenzoate can be synthesized through several methods. One common method involves the esterification of 3-chloro-4-methoxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Another method involves the chlorination of methyl 4-methoxybenzoate using a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The reaction is carried out in an inert solvent like dichloromethane, and the product is purified by distillation or recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. The use of continuous flow reactors and automated systems ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and reduce the environmental impact of the process .

Comparison with Similar Compounds

Methyl 3-chloro-4-methoxybenzoate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with various applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to undergo different reactions and serve as an intermediate in the synthesis of numerous valuable products. Understanding its preparation methods, chemical reactions, and applications can provide valuable insights for researchers and industrial chemists.

Properties

IUPAC Name

methyl 3-chloro-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-12-8-4-3-6(5-7(8)10)9(11)13-2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PINQDVFQCCFACD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40191345
Record name Methyl 3-chloro-p-anisate
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Molecular Weight

200.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37908-98-8
Record name Methyl 3-chloro-4-methoxybenzoate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-chloro-p-anisate
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Record name Methyl 3-chloro-p-anisate
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Record name Methyl 3-chloro-p-anisate
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Record name METHYL 3-CHLORO-P-ANISATE
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Synthesis routes and methods I

Procedure details

To a solution of 3-chloro-4-hydroxybenzoic acid (3.45 g, 20 mmol) in N,N-dimethylformamide (10 mL) were added potassium carbonate (6.9 g, 50 mmol) and methyl iodide (large excess) and the mixture was stirred at 60° C. for 2 h. Water was added to the reaction mixture and the mixture was extracted with ethyl acetate. The organic layer was washed with saturated brine and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure to give an almost pure title compound (4.0 g, 100%).
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100%

Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a cooled solution of 14.5 g. (0.078 mol.) of 3-chloro-4-hydroxybenzoic acid methyl ester and 4.0 g. (0.1 mol.) of sodium hydroxide in 100 ml. of water was dropwise added 9.8 g. (7.3 ml., 0.079 mol.) of dimethyl sulfate. The reaction mixture was refluxed for two hours. After cooling, ether was added and the layers were separated. The organic phase was washed with water, dilute sulfuric acid and water, dried (Na2SO4) and concentrated in vacuo to give 3-chloro-4-methoxybenzoic acid methyl ester, m.p. 72°-74°.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Methyl 3-chloro-4-methoxybenzoate interact with Ixodes ricinus ticks and what are the downstream effects?

A: While the precise mechanism of action remains unclear, research suggests that this compound acts as a semiochemical, specifically an anti-aphrodisiac pheromone, in Ixodes ricinus ticks. [, ] It is emitted solely by engorged females, likely signaling to males that further copulation is unnecessary. [] In laboratory settings, the compound significantly reduced mating behavior in male ticks. [] Further research is needed to fully elucidate the molecular interactions and signaling pathways involved.

Q2: Are there analytical methods available to detect and quantify this compound emitted by ticks?

A: Yes, researchers have successfully developed a method using headspace solid-phase microextraction coupled with gas chromatography-mass spectrometry (HS-SPME-GC-MS) to identify and quantify volatile compounds emitted by Ixodes ricinus, including this compound. [] This method demonstrated good linearity and sensitivity in detecting the compound. []

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